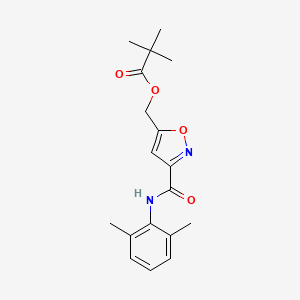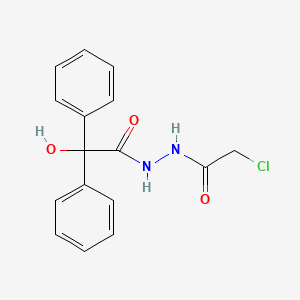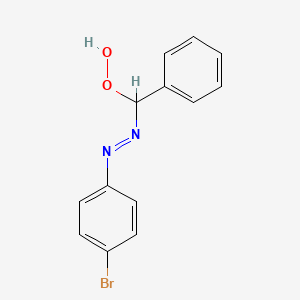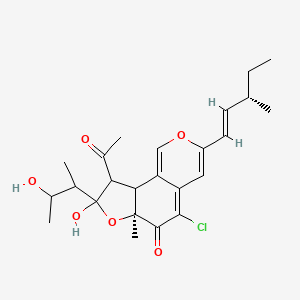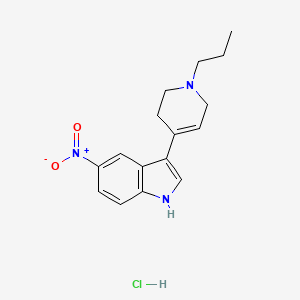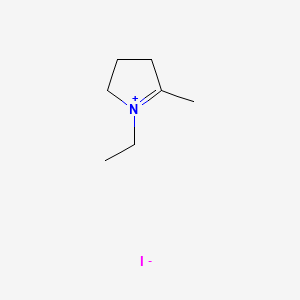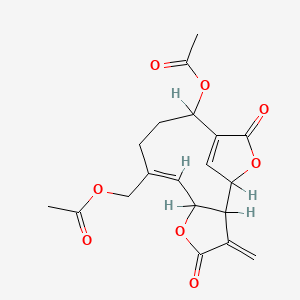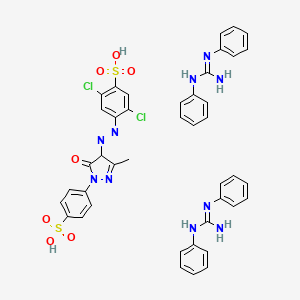
Einecs 282-346-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate typically involves the reaction of ethyl phenylphosphinate with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphinate oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphinate hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or phenyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism by which Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be compared with other similar compounds such as:
Diethyl phenylphosphonate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Triphenylphosphine oxide: Another phosphorus-containing compound with distinct chemical properties and uses.
Dimethyl methylphosphonate: Used in different industrial applications, highlighting the uniqueness of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate in specific contexts.
These comparisons highlight the unique aspects of Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate, such as its specific reactivity and suitability for certain applications.
Properties
CAS No. |
84176-80-7 |
|---|---|
Molecular Formula |
C42H38Cl2N10O7S2 |
Molecular Weight |
929.9 g/mol |
IUPAC Name |
2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid;1,2-diphenylguanidine |
InChI |
InChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16) |
InChI Key |
DOSRLEZSOLYMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


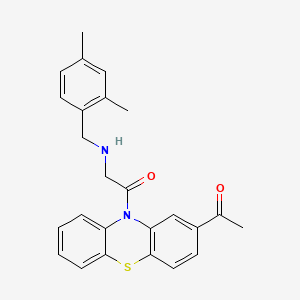
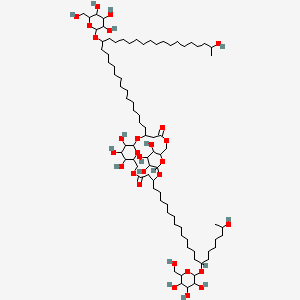
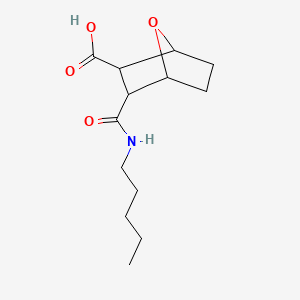
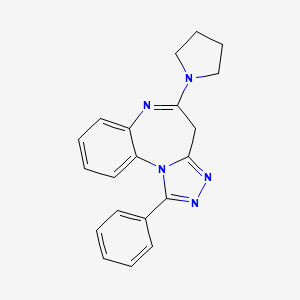

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)

